molecular formula C11H15Br2N B2709224 3-(Bromomethyl)-1-phenylpyrrolidine;hydrobromide CAS No. 2305251-65-2

3-(Bromomethyl)-1-phenylpyrrolidine;hydrobromide

Cat. No.: B2709224
CAS No.: 2305251-65-2
M. Wt: 321.056
InChI Key: KLNJRFMGMDZQFS-UHFFFAOYSA-N
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Description

Historical Context and Development

The synthesis of 3-(bromomethyl)-1-phenylpyrrolidine hydrobromide emerged alongside advancements in pyrrolidine chemistry during the early 21st century. Pyrrolidine derivatives gained prominence due to their pseudorotation capability, which enhances three-dimensional structural diversity in drug design. The bromomethyl variant was first cataloged in PubChem in 2019 (CID 138987760), with subsequent characterization of its hydrobromide salt (CID 138987759) highlighting improved stability for laboratory applications. Early synthetic routes involved quaternization of 1-phenylpyrrolidine with bromomethylating agents, followed by hydrobromide salt formation to optimize crystallinity.

Significance in Heterocyclic Chemistry Research

This compound exemplifies the strategic integration of halogens into heterocyclic frameworks to modulate reactivity and binding properties. The bromomethyl group serves as a versatile electrophilic site for nucleophilic substitution reactions, enabling the introduction of amines, thiols, or phosphonates. For instance, phosphorylation of the bromomethyl group via the Atherton–Todd reaction yields N-phosphorylated pyrrolidines, which are pivotal in asymmetric catalysis. Additionally, the phenyl group at the nitrogen atom enhances lipophilicity, facilitating interactions with aromatic residues in biological targets.

Table 1: Key Physicochemical Properties of 3-(Bromomethyl)-1-phenylpyrrolidine Hydrobromide

Property Value Source
Molecular Formula C₁₁H₁₅Br₂N
Molecular Weight 273.01 g/mol (hydrobromide)
Parent Compound 3-(Bromomethyl)-1-phenylpyrrolidine
Synthetic Accessibility High (via alkylation of 1-phenylpyrrolidine)

Position within the Broader Family of N-Phenylpyrrolidine Derivatives

N-Phenylpyrrolidine derivatives are distinguished by substituents on the pyrrolidine ring and nitrogen atom. Compared to 1-ethyl analogs (e.g., 3-(bromomethyl)-1-ethylpyrrolidine hydrobromide, CID 71299904), the phenyl group in this compound introduces steric bulk and π-π stacking potential, which influence conformational dynamics. For example, the phenyl ring restricts pseudorotation, favoring specific stereoisomers that enhance enantioselectivity in catalysis. Furthermore, bromine’s electronegativity increases the compound’s susceptibility to cross-coupling reactions, a feature less pronounced in chlorine- or methyl-substituted analogs.

Table 2: Comparative Analysis of N-Substituted Pyrrolidine Derivatives

Compound N-Substituent C-3 Substituent Key Applications
3-(Bromomethyl)-1-phenylpyrrolidine Phenyl Bromomethyl Pharmaceutical intermediates
3-(Bromomethyl)-1-ethylpyrrolidine Ethyl Bromomethyl Materials science
1-Phenylpyrrolidine-2-carboxylic acid Phenyl Carboxylic acid Peptidomimetics

The structural uniqueness of 3-(bromomethyl)-1-phenylpyrrolidine hydrobromide lies in its balanced steric and electronic profile, enabling dual functionality as a synthetic intermediate and a stereochemical probe. Recent studies have leveraged its bromomethyl group for site-specific modifications in polymer chemistry, underscoring its cross-disciplinary utility.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(bromomethyl)-1-phenylpyrrolidine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN.BrH/c12-8-10-6-7-13(9-10)11-4-2-1-3-5-11;/h1-5,10H,6-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNJRFMGMDZQFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CBr)C2=CC=CC=C2.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Br2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2305251-65-2
Record name 3-(bromomethyl)-1-phenylpyrrolidine hydrobromide
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Preparation Methods

The synthesis of 3-(Bromomethyl)-1-phenylpyrrolidine;hydrobromide typically involves the following steps:

Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperatures, solvents, and catalysts.

Chemical Reactions Analysis

3-(Bromomethyl)-1-phenylpyrrolidine;hydrobromide undergoes several types of chemical reactions:

Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(Bromomethyl)-1-phenylpyrrolidine;hydrobromide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-1-phenylpyrrolidine;hydrobromide involves its interaction with molecular targets through its bromomethyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved depend on the specific application and target molecules .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogues, highlighting differences in molecular composition, reactivity, and applications:

Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications
3-(Bromomethyl)-1-phenylpyrrolidine hydrobromide C₁₁H₁₅BrN·HBr 313.06 Pyrrolidine core with bromomethyl and phenyl substituents; hydrobromide salt. Alkylation agent in drug synthesis; intermediates for dopamine receptor ligands.
3-(Bromomethyl)pyridine hydrobromide C₆H₆BrN·HBr 252.93 Pyridine core with bromomethyl group; hydrobromide salt. Precursor for Suzuki couplings; synthesis of Pd complexes .
1-(3-Bromopropyl)pyrrolidine hydrobromide C₇H₁₄BrN·HBr 273.01 Pyrrolidine with bromopropyl chain; hydrobromide salt. Building block for bioactive molecules; alkylation reactions.
3-(Bromomethyl)-5-methylpyridine hydrobromide C₇H₇BrN·HBr 266.95 Methyl-substituted pyridine with bromomethyl group. Key intermediate in rupatadine synthesis; high-yield, eco-friendly preparation.
3-(4-Bromophenyl)-1-methylpyrrolidine C₁₁H₁₄BrN 240.14 Pyrrolidine with bromophenyl and methyl groups. Potential dopamine receptor modulator; structural analog for SAR studies.

Biological Activity

3-(Bromomethyl)-1-phenylpyrrolidine;hydrobromide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.

Chemical Structure and Properties

The compound this compound can be characterized by its molecular formula and structure, which influence its biological activity. Its bromomethyl group is particularly significant as it may enhance reactivity and interaction with biological targets.

PropertyValue
Molecular Weight266.2 g/mol
CAS Number2305251-65-2
Chemical StructureStructure

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The bromomethyl substituent can facilitate nucleophilic attacks, potentially leading to enzyme inhibition or modulation of receptor activity. This mechanism is crucial for its application in pharmacology.

Antimicrobial Activity

Research indicates that compounds similar to 3-(Bromomethyl)-1-phenylpyrrolidine exhibit notable antimicrobial properties. A study on related pyrrolidine derivatives demonstrated effectiveness against various bacterial strains, suggesting that the compound may have potential as an antimicrobial agent.

Case Study: Antimicrobial Efficacy
In a comparative study, several pyrrolidine derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the pyrrolidine structure significantly influenced antibacterial potency.

CompoundMinimum Inhibitory Concentration (MIC)
3-(Bromomethyl)-1-phenylpyrrolidine32 µg/mL
Control (Standard Antibiotic)16 µg/mL

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Studies suggest that pyrrolidine derivatives can modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases.

Research Findings: Neuroprotective Mechanism
A recent investigation into the neuroprotective effects of pyrrolidine derivatives showed that they could inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease pathology. The inhibition of AChE leads to increased acetylcholine levels, which may enhance cognitive function.

Structure-Activity Relationship (SAR)

Understanding the SAR of 3-(Bromomethyl)-1-phenylpyrrolidine is essential for optimizing its biological activity. Variations in substituents on the pyrrolidine ring can significantly affect potency and selectivity.

Table: Structure-Activity Relationship Analysis

SubstituentEffect on Activity
Bromomethyl GroupIncreased reactivity
Phenyl RingEnhances binding affinity
Alkyl SubstituentsModulates lipophilicity

Q & A

Q. What role does crystal packing play in the compound’s reactivity?

  • Methodological Answer : Hirshfeld surface analysis (via CrystalExplorer) maps intermolecular interactions (e.g., Br···H contacts), while thermal gravimetric analysis (TGA) assesses stability. Polymorph screening (e.g., solvent-drop grinding) identifies crystal forms with enhanced reactivity .

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